molecular formula C14H8Cl2O3 B12885467 3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one CAS No. 393085-34-2

3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one

Cat. No.: B12885467
CAS No.: 393085-34-2
M. Wt: 295.1 g/mol
InChI Key: CIVDYALBKNUVAR-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one is a chemical compound known for its unique structure and properties. It features a benzofuran ring fused with a dichlorophenyl group and a hydroxyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one typically involves the reaction of 3,4-dichlorophenyl isocyanate with a suitable benzofuran derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce various substituted benzofuran derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the dichlorophenyl moiety play crucial roles in its activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one stands out due to its unique benzofuran structure combined with the dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

393085-34-2

Molecular Formula

C14H8Cl2O3

Molecular Weight

295.1 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-3-hydroxy-2-benzofuran-1-one

InChI

InChI=1S/C14H8Cl2O3/c15-11-6-5-8(7-12(11)16)14(18)10-4-2-1-3-9(10)13(17)19-14/h1-7,18H

InChI Key

CIVDYALBKNUVAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)Cl)Cl)O

Origin of Product

United States

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